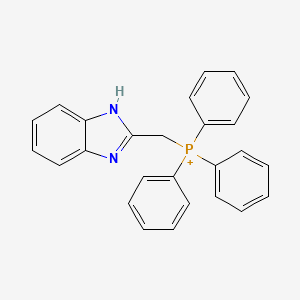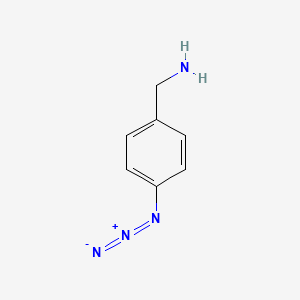
(4-azidophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-azidophenyl)methanamine is an organic compound with the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol This compound is characterized by the presence of an azide group (-N3) attached to a phenyl ring, which is further connected to a methanamine group
Preparation Methods
The synthesis of (4-azidophenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrobenzylamine.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Azidation: The resulting 4-aminobenzylamine is then treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is subsequently reacted with sodium azide to yield this compound
Chemical Reactions Analysis
(4-azidophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the amine group is oxidized to form nitroso or nitro derivatives.
Common reagents used in these reactions include sodium azide, hydrogen gas, palladium on carbon, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-azidophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including triazoles and other heterocycles.
Biology: The compound is employed in bioconjugation techniques, where it is used to label biomolecules with fluorescent tags or other probes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (4-azidophenyl)methanamine involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property makes it valuable in bioconjugation and material science applications. The azide group is highly reactive and can form covalent bonds with alkyne groups in the presence of a copper catalyst, leading to the formation of 1,2,3-triazoles .
Comparison with Similar Compounds
(4-azidophenyl)methanamine can be compared with other azide-containing compounds, such as:
4-Azidobenzoic Acid: Similar to this compound, this compound contains an azide group attached to a benzene ring but has a carboxylic acid group instead of a methanamine group.
4-Azidophenol: This compound has an azide group attached to a benzene ring with a hydroxyl group, making it different in terms of reactivity and applications.
4-Azidobenzyl Alcohol: Contains an azide group attached to a benzene ring with a hydroxyl group on the benzyl carbon, differing in its chemical behavior and uses
The uniqueness of this compound lies in its combination of the azide group with a methanamine group, providing distinct reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
61194-04-5 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
(4-azidophenyl)methanamine |
InChI |
InChI=1S/C7H8N4/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H,5,8H2 |
InChI Key |
CUXOCZPLRPRXNU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN)N=[N+]=[N-] |
Canonical SMILES |
C1=CC(=CC=C1CN)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1658404.png)
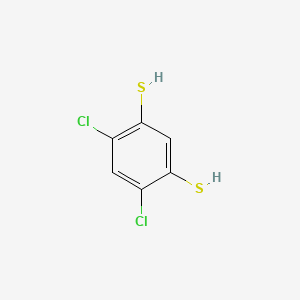
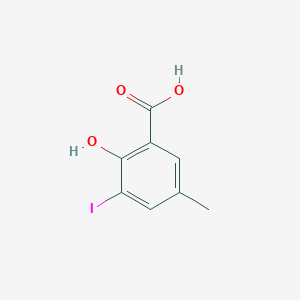
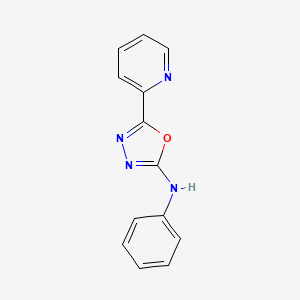
![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B1658409.png)
![[3-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B1658410.png)

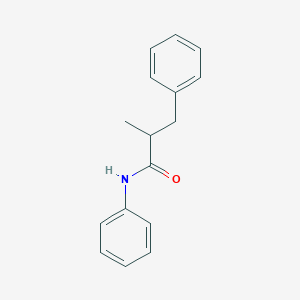
![N-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1658415.png)
![4-{[4-(Benzoylamino)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B1658418.png)
![[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromophenyl] 4-nitrobenzenesulfonate](/img/structure/B1658421.png)

![(5Z)-5-[[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658425.png)
